

structure-activity relationship of thieno[2,3-d]pyrimidine analogs

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Compound of Interest

Compound Name: 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

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An In-depth Technical Guide on the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that is structurally analogous to purine and quinazoline, making it a privileged structure in medicinal chemistry.[\[1\]](#) [\[2\]](#) This core has been the foundation for developing a wide array of pharmacologically active agents, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Their biological versatility stems from the scaffold's ability to act as a bioisostere for native ligands, often targeting the ATP-binding pocket of various kinases.[\[1\]](#)[\[5\]](#) This guide provides a detailed examination of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine analogs, focusing on key biological targets, quantitative data, and experimental methodologies.

Core Structure-Activity Relationship Principles

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the thiophene and pyrimidine rings.

- Position 2: Substitutions at this position are crucial for modulating potency and selectivity. Small amine substituents have been linked to PDE4 inhibitory activity, while their removal or replacement with larger groups can shift selectivity towards kinases like B-Raf.[5] The presence of substituted aryl or benzylamino groups at C-2 often enhances anticancer activity.[6][7]
- Position 4: This position is a key vector for interacting with the hinge region of many kinases. The introduction of various substituted anilino or morpholino moieties is a common strategy. For instance, a 4-morpholino group is a recurring feature in potent PI3K inhibitors.[6][8] For EGFR inhibitors, specific substitutions on a 4-anilino group are critical for achieving high potency against both wild-type and mutant forms.[8]
- Positions 5 and 6 (Thiophene Ring): Modifications on the thiophene ring influence the compound's physicochemical properties and can impact potency. Phenyl groups at these positions have been shown to confer high FGFR1 inhibitory activity.[5] In other series, lipophilic groups like a fused cyclohexane ring (tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidine) are common and generally lead to better activity compared to analogs with smaller alkyl or carboxylate groups.[6][10]

SAR for Specific Biological Targets

Thieno[2,3-d]pyrimidine analogs have been extensively studied as inhibitors of various protein kinases and other therapeutically relevant targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a critical receptor tyrosine kinase involved in tumor angiogenesis.[9] The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.

Structure-Activity Relationship Summary: The SAR for VEGFR-2 inhibition often mimics that of other type II kinase inhibitors like Sorafenib.[9][11] A common structural motif involves the thieno[2,3-d]pyrimidine core acting as the hinge-binding element, a spacer group (e.g., NH), and a substituted aryl moiety that occupies the hydrophobic back pocket.[11] Compound 17f,

for example, which integrates these features, showed excellent cytotoxic activity against HCT-116 and HepG2 cell lines with IC₅₀ values of 2.80 μ M and 4.10 μ M, respectively.[9]

Table 1: SAR of Thieno[2,3-d]pyrimidine Analogs as VEGFR-2 Inhibitors and Anticancer Agents

Compound	Key Structural Features	Target Cell Line	IC ₅₀ (μ M)	Citation
17f	4-(4-chloro-3-(trifluoromethyl)phenylamino)	HCT-116	2.80 \pm 0.16	[9]
		HepG2	4.10 \pm 0.45	[9]
17c	4-(4-chlorophenylamino)	HCT-116	4.40 \pm 0.31	[9]
17g	4-(3-tert-butyl-1-methyl-1H-pyrazol-5-ylamino)	MCF-7	10.50 \pm 0.94	[9]
17i	4-(4-phenoxyphenylamino)	HCT-116	3.90 \pm 0.22	[9]
		MCF-7	9.80 \pm 0.81	[9]

| 20b | 4-((5-(pyridin-4-yl)thiophen-2-yl)methylamino) | HepG2 | 5.30 \pm 0.33 | [9] |

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently overactivated in various cancers, making it a prime target for drug development.[6][12] A series of 2-aryl-4-morpholothieno[2,3-d]pyrimidines has shown significant inhibitory activity against PI3K isoforms.[6][8]

Structure-Activity Relationship Summary: For this series, substitutions on the 2-phenyl ring are critical. A hydroxyl group at the 3-position (meta-OH) of the 2-phenyl ring is highly favorable for activity against PI3K β and PI3K γ isoforms.[6][8] In contrast, a 4-position hydroxyl group leads

to a significant drop in activity. Furthermore, more lipophilic substitutions on the thiophene ring, such as a tetramethylene group (tetrahydrobenzo moiety), generally result in better activity compared to smaller substituents.^[6] Compound VIb, which combines a 3-hydroxyphenyl group at position 2 and a tetrahydrobenzo fusion, demonstrated the highest activity, inhibiting PI3K β by 72% and PI3K γ by 84% at a 10 μ M concentration.^[6]

Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors

Compound	R Group (Substitution on 2-phenyl ring)	Inhibition of PI3K β (%) @ 10 μ M	Inhibition of PI3K γ (%) @ 10 μ M	Citation
IIIa	3-OH	62	70	[6][8]
VIb	3-OH	72	84	[6][8]
IIIb	4-OH	<40	<40	[8]
VIc	4-OH	50	<40	[8]

| IIIk | 3-OCH₃ | <40 | 48 |^[8] |

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key driver in many epithelial cancers, and thieno[2,3-d]pyrimidines have been developed as potent inhibitors of both wild-type (WT) and clinically relevant mutant forms, such as the T790M resistance mutant.^{[8][13]}

Structure-Activity Relationship Summary: Potency against EGFR is dictated by substitutions at both the 2-phenyl and 4-anilino positions.^[8] A small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity. The nature of the substituent on the 4-anilino ring is also critical for targeting the T790M mutant.

Table 3: SAR of Thieno[2,3-d]pyrimidine Analogs as EGFR Inhibitors

Compound	R1 (at position 2)	R2 (at position 4)	EGFR (WT) IC50 (µM)	EGFR (T790M) IC50 (µM)	Citation
II	4-methoxyphenyl	3-ethynylphenylamino	0.031	0.48	[13]

| I | Phenyl | 3-ethynylphenylamino | 0.045 | 0.86 | [\[13\]](#) |

Other Targets

- KRAS G12D Inhibitors: A combinatorial virtual screening approach led to the discovery of novel thieno[2,3-d]pyrimidine analogs as potent KRAS G12D inhibitors. Compound KD-8 showed an average IC50 of 2.1 µM against three KRAS G12D-mutated cell lines and a binding affinity (KD) of 33 nM to the KRAS G12D protein.[\[14\]](#)
- GnRH Receptor Antagonists: For this class, a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was identified as a key feature for high receptor binding affinity. The most potent compound in this series exhibited a Ki of 0.4 nM.[\[15\]](#)
- Atypical Protein Kinase C (aPKC) Inhibitors: Starting from a known lead, SAR studies on 4-(N-substituted)-2-(pyridin-4-yl)tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines identified analogs with improved potency. Compound 7I was found to be a potent inhibitor of aPKC ζ and aPKC ι , showing efficacy in preventing TNF- α induced NF κ B activation.[\[16\]](#)[\[17\]](#)

Experimental Protocols

The determination of SAR relies on robust and reproducible biological assays. The following are methodologies commonly cited in the evaluation of thieno[2,3-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

- Reaction Mixture Preparation: The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer in the wells of a microplate.
- Compound Addition: The test compounds (thieno[2,3-d]pyrimidine analogs) are added at various concentrations. A control with no inhibitor (e.g., DMSO vehicle) is included.
- Initiation and Incubation: The reaction is typically initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for phosphorylation of the substrate.
- Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods like ELISA to detect the phosphorylated product.
- Data Analysis: The kinase activity is measured, and the percent inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting percent inhibition against compound concentration.

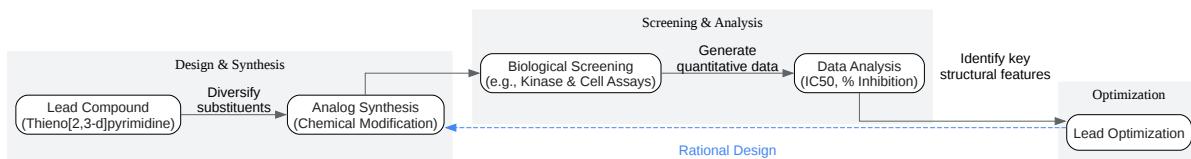
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.[\[8\]](#)[\[9\]](#)

- Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow overnight in a CO₂ incubator.[\[8\]](#)
- Compound Incubation: The cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives. A positive control (e.g., Doxorubicin, Sorafenib) and a vehicle control (DMSO) are also included. The plates are incubated for a period of 48 to 72 hours.[\[8\]](#) [\[18\]](#)
- MTT Reagent Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[\[8\]](#)

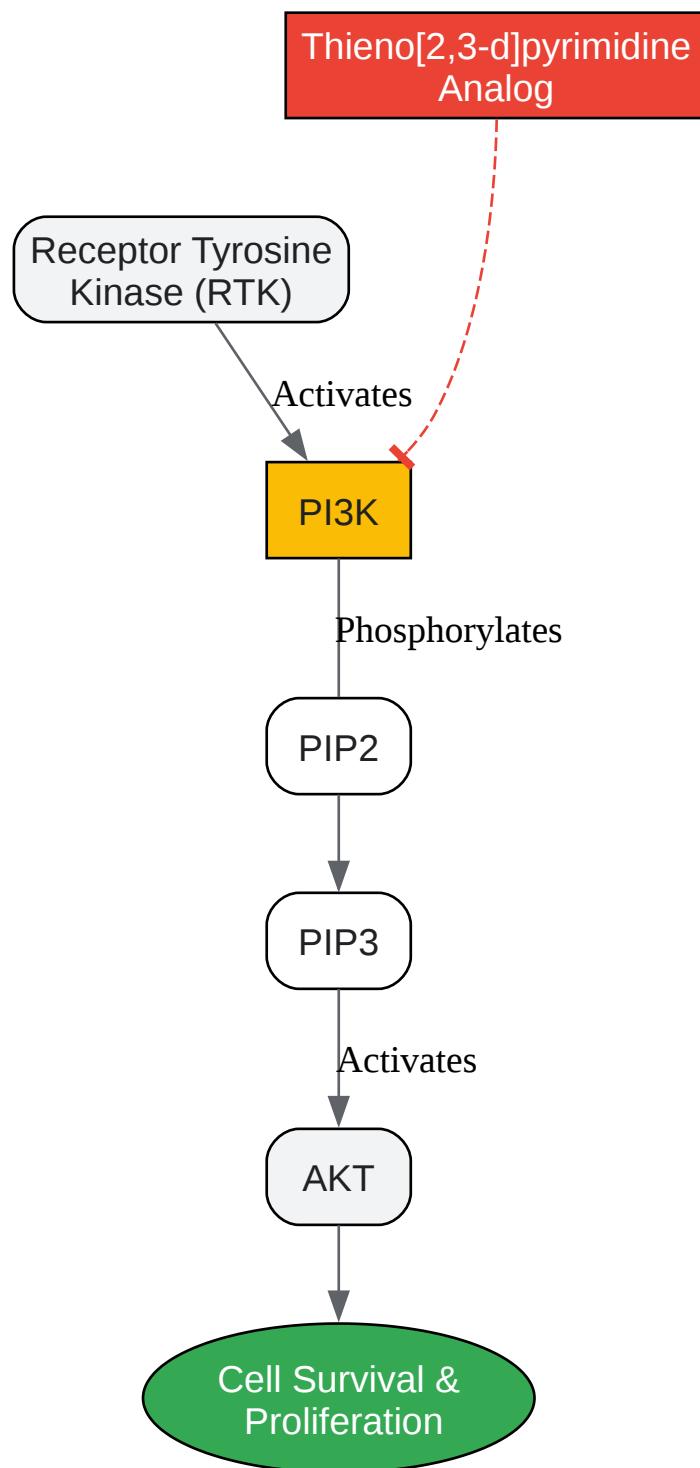
- Formazan Formation: The plates are incubated for another 2-4 hours. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[8]
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[8]
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[8]
- Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

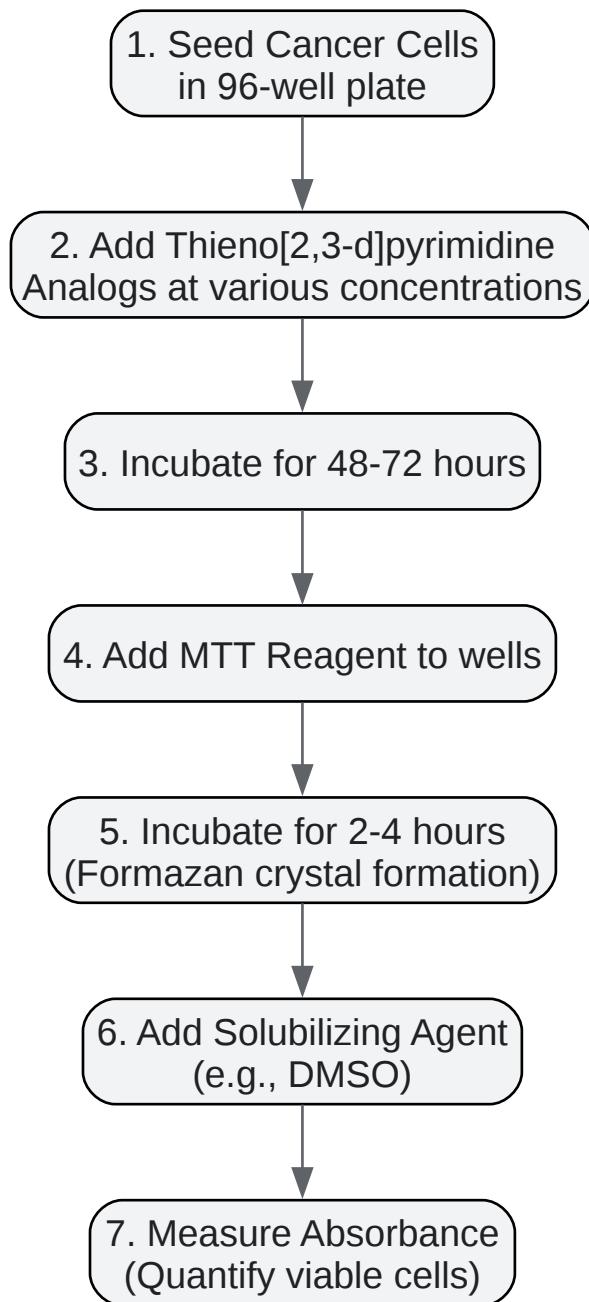


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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

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Caption: Inhibition of the PI3K signaling pathway by thieno[2,3-d]pyrimidine analogs.



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Caption: A simplified experimental workflow for the MTT cell viability assay.

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